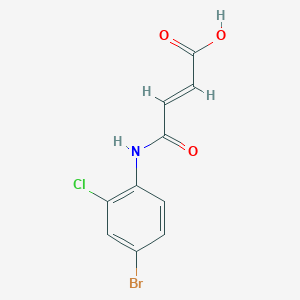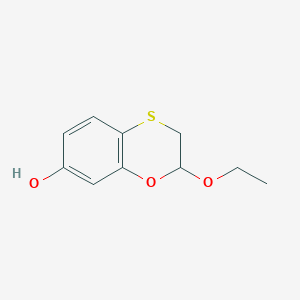
2-Ethoxy-2,3-dihydro-1,4-benzoxathiin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-2,3-dihydro-1,4-benzoxathiin-7-ol, also known as EBTOH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a cyclic ether and contains a benzene ring, which makes it a useful building block for the synthesis of various organic compounds.
Mechanism Of Action
The mechanism of action of 2-Ethoxy-2,3-dihydro-1,4-benzoxathiin-7-ol is not well understood, but it is believed to be due to its ability to bind to specific receptors in the body. In particular, 2-Ethoxy-2,3-dihydro-1,4-benzoxathiin-7-ol has been shown to bind to the acetylcholinesterase enzyme, which is involved in the breakdown of acetylcholine in the brain. This binding may lead to an increase in the levels of acetylcholine in the brain, which has been linked to improved cognitive function.
Biochemical And Physiological Effects
2-Ethoxy-2,3-dihydro-1,4-benzoxathiin-7-ol has been shown to have a number of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and the ability to inhibit the growth of cancer cells. In addition, 2-Ethoxy-2,3-dihydro-1,4-benzoxathiin-7-ol has been shown to have neuroprotective effects, which may make it a useful treatment for neurodegenerative diseases such as Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Ethoxy-2,3-dihydro-1,4-benzoxathiin-7-ol in lab experiments is its versatility as a building block for the synthesis of various organic compounds. In addition, 2-Ethoxy-2,3-dihydro-1,4-benzoxathiin-7-ol is relatively easy to synthesize and purify, which makes it a useful compound for researchers. However, one of the limitations of using 2-Ethoxy-2,3-dihydro-1,4-benzoxathiin-7-ol is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for research involving 2-Ethoxy-2,3-dihydro-1,4-benzoxathiin-7-ol. One area of interest is the development of new synthetic methods for the production of 2-Ethoxy-2,3-dihydro-1,4-benzoxathiin-7-ol and related compounds. Another area of interest is the investigation of the potential therapeutic applications of 2-Ethoxy-2,3-dihydro-1,4-benzoxathiin-7-ol, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, research could focus on the development of new materials and polymers using 2-Ethoxy-2,3-dihydro-1,4-benzoxathiin-7-ol as a building block.
Synthesis Methods
2-Ethoxy-2,3-dihydro-1,4-benzoxathiin-7-ol can be synthesized using a variety of methods, including the reaction of 2-hydroxybenzaldehyde with ethyl bromide in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-hydroxybenzaldehyde with ethyl bromoacetate in the presence of a base, followed by cyclization using sodium methoxide.
Scientific Research Applications
2-Ethoxy-2,3-dihydro-1,4-benzoxathiin-7-ol has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2-Ethoxy-2,3-dihydro-1,4-benzoxathiin-7-ol has been investigated for its potential as an anticancer agent and as a treatment for Alzheimer's disease. In material science, 2-Ethoxy-2,3-dihydro-1,4-benzoxathiin-7-ol has been used as a building block for the synthesis of various organic compounds, including polymers and liquid crystals.
properties
CAS RN |
160855-27-6 |
|---|---|
Product Name |
2-Ethoxy-2,3-dihydro-1,4-benzoxathiin-7-ol |
Molecular Formula |
C10H12O3S |
Molecular Weight |
212.27 g/mol |
IUPAC Name |
2-ethoxy-2,3-dihydro-1,4-benzoxathiin-7-ol |
InChI |
InChI=1S/C10H12O3S/c1-2-12-10-6-14-9-4-3-7(11)5-8(9)13-10/h3-5,10-11H,2,6H2,1H3 |
InChI Key |
FQMOJDGZHVNQRN-UHFFFAOYSA-N |
SMILES |
CCOC1CSC2=C(O1)C=C(C=C2)O |
Canonical SMILES |
CCOC1CSC2=C(O1)C=C(C=C2)O |
synonyms |
1,4-Benzoxathiin-7-ol,2-ethoxy-2,3-dihydro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



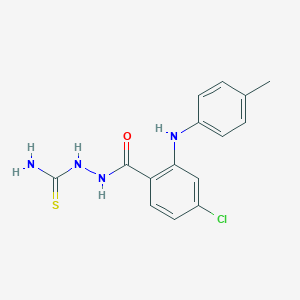
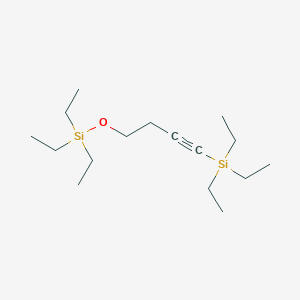
![3-[4-(tert-butyl)phenyl]-4-(3-methoxypropyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B70036.png)
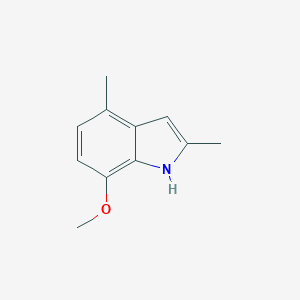
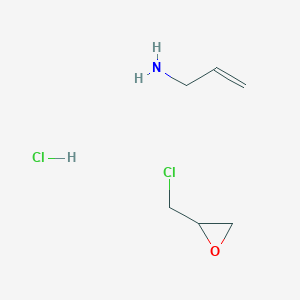
![Methyl (1S,2S,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B70042.png)

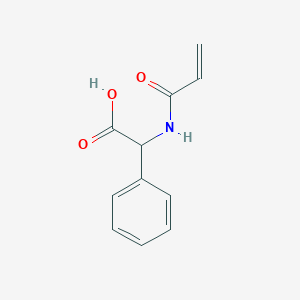

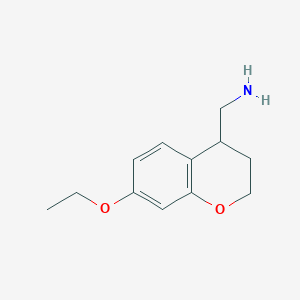
![2-[(2-Chlorobenzyl)oxy]-6-methoxybenzonitrile](/img/structure/B70051.png)
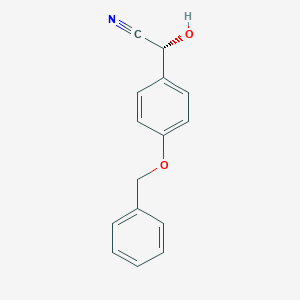
![(R)-1-(benzo[d]thiazol-2-yl)ethanamine](/img/structure/B70054.png)
